molecular formula C12H9ClN4S B7529414 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline

5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline

Cat. No. B7529414
M. Wt: 276.75 g/mol
InChI Key: UBQYKSHENCGIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for biological activity.

Mechanism of Action

The mechanism of action of 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline is not fully understood, but it is believed to involve the inhibition of specific biological targets, such as enzymes or receptors. This inhibition may be reversible or irreversible, depending on the specific target and the nature of the interaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline are not well-characterized, but it is believed to have potential for a range of applications in these fields. This compound has been shown to exhibit activity against a range of enzymes and receptors, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline in lab experiments is its potential for biological activity against a range of targets. This makes it a promising candidate for further study in a variety of scientific fields. However, one limitation of this compound is its potential for toxicity or other adverse effects, which may limit its use in certain applications.

Future Directions

There are many possible future directions for research on 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline. Some potential areas of study include:
1. Further characterization of the compound's mechanism of action and specific biological targets.
2. Development of analogs or derivatives of the compound with improved activity or selectivity.
3. Evaluation of the compound's potential as a therapeutic agent for a range of diseases or conditions.
4. Investigation of the compound's potential for use in diagnostic or imaging applications.
5. Exploration of the compound's potential for use in agricultural or environmental applications.
Overall, 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline is a promising compound with potential applications in a range of scientific fields. Further research is needed to fully understand its mechanism of action and potential uses, but it represents an exciting area of study for scientists and researchers.

Synthesis Methods

The synthesis of 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline involves a multi-step process that begins with the reaction of 5-chloro-8-hydroxyquinoline with thionyl chloride to form the corresponding chloride. This intermediate is then reacted with sodium azide to form the corresponding azide, which is subsequently reduced with triphenylphosphine to yield the desired product.

Scientific Research Applications

5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit activity against a range of biological targets, including enzymes and receptors, making it a promising candidate for further study.

properties

IUPAC Name

5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c13-10-4-3-8(6-18-12-15-7-16-17-12)11-9(10)2-1-5-14-11/h1-5,7H,6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQYKSHENCGIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CSC3=NC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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